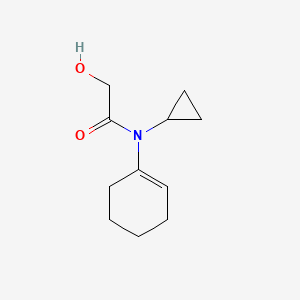
3-(4-Methanesulfonylphenoxy)propanoic acid
Übersicht
Beschreibung
3-(4-Methanesulfonylphenoxy)propanoic acid is a chemical compound with the CAS Number: 868277-53-6 . It has a molecular weight of 244.27 . The IUPAC name for this compound is 3-[4-(methylsulfonyl)phenoxy]propanoic acid . It is usually stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves a direct reaction method using magnesium oxide and this compound as precursors . A further coating of chitosan is applied on the external surface of the nanocomposite to form a new material .Molecular Structure Analysis
The molecular structure of this compound contains a total of 28 bonds . These include 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 sulfone .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Hydrolysis and Selectivity in Chemical Processes
- 3-(4-Methanesulfonylphenoxy)propanoic acid and related compounds demonstrate significant behavior in hydrolysis reactions. Chan, Cox, and Sinclair (2008) found that the pH dependence of hydrolysis for related methanesulfonate esters is critical for selective removal in chemical processes, highlighting its application in the fine-tuning of chemical reactions under varying pH conditions (Chan, Cox, & Sinclair, 2008).
Reductive Ring-Opening Reactions
- The compound's utility in reductive ring-opening reactions was noted by Zinin et al. (2007), who demonstrated methanesulfonic acid as an efficient substitute in such reactions, indicating its role in synthetic organic chemistry (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).
Electrochemical Applications
- In the field of electrochemistry, Nikiforidis et al. (2014) explored the behavior of redox couples in methanesulfonic acid medium, showing the potential of this compound in enhancing electrochemical reactions, particularly in redox flow batteries (Nikiforidis, Berlouis, Hall, & Hodgson, 2014).
Microbial Metabolism
- The compound has relevance in microbiology, as Kelly and Murrell (1999) reported on the metabolism of methanesulfonic acid by aerobic bacteria, which could have implications for biodegradation and bioremediation studies (Kelly & Murrell, 1999).
Chemical Synthesis
- Dorogov et al. (2004) described the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids, demonstrating the compound's flexibility and utility in creating diverse chemical structures for various applications (Dorogov, Filimonov, Kobylinsky, Ivanovsky, Korikov, Soloviev, Khahina, Shalygina, Kravchenko, & Ivachtchenko, 2004).
Direct Sulfonation Processes
- Mukhopadhyay and Bell (2003) showed the direct sulfonation of methane to methanesulfonic acid, offering insights into the synthesis and applications of the compound in industrial chemical processes (Mukhopadhyay & Bell, 2003).
Safety and Hazards
The safety information for 3-(4-Methanesulfonylphenoxy)propanoic acid indicates that it is associated with several hazards . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWDFILKKMNMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)

![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)




